molecular formula C15H14N2O6S B2633667 N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide CAS No. 896349-35-2

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide

Cat. No.: B2633667
CAS No.: 896349-35-2
M. Wt: 350.35
InChI Key: FPZBVQIARMLQMH-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy-nitrophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide typically involves the following steps:

    Methoxylation: The substitution of a hydrogen atom with a methoxy group.

    Amidation: The formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, methoxylation, sulfonylation, and amidation reactions, optimized for yield and purity. These processes would be conducted under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, or bases.

Major Products

    Reduction: The major product would be N-(4-amino-2-methoxyphenyl)-4-(methylsulfonyl)benzamide.

    Oxidation: The major product would be N-(4-hydroxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would include binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(methylsulfonyl)benzamide
  • N-(4-nitrophenyl)-4-(methylsulfonyl)benzamide
  • N-(4-methoxy-2-nitrophenyl)-4-(methylthio)benzamide

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the phenyl ring, along with the methylsulfonyl group, makes it distinct from other similar compounds.

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound has a molecular formula of C15H14N2O6SC_{15}H_{14}N_{2}O_{6}S and a molecular weight of approximately 342.35 g/mol. Its structure includes a methoxy group, a nitro group, and a methylsulfonyl moiety, which contribute to its biological activity (see Table 1 for detailed properties).

PropertyValue
Molecular FormulaC15H14N2O6SC_{15}H_{14}N_{2}O_{6}S
Molecular Weight342.35 g/mol
Density1.333 g/cm³
Boiling Point377.3 °C
Flash Point182 °C

Synthesis

The synthesis of this compound typically involves several key steps:

  • Methoxylation : Introduction of the methoxy group.
  • Nitration : Formation of the nitro group on the aromatic ring.
  • Amidation : Creation of the benzamide linkage through reaction with methanesulfonyl chloride.

This compound can be produced with high yield through optimized reaction conditions, ensuring purity and efficacy for further applications .

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research:

Antibacterial Activity

Sulfonamide derivatives have been widely studied for their antibacterial properties. The compound shows potential as an inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis, leading to bacteriostatic effects .

Anti-inflammatory and Anticancer Properties

Research indicates that compounds containing sulfonamide moieties can exhibit anti-inflammatory effects and have potential as anticancer agents. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell signaling pathways .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound interacts with target enzymes such as DHPS, inhibiting their activity and disrupting essential metabolic pathways in bacteria.
  • Cell Cycle Modulation : In cancer cells, it may interfere with cell cycle progression and promote apoptosis through activation of caspases and other pro-apoptotic factors .

Case Studies

Several studies highlight the efficacy of this compound:

  • Antibacterial Efficacy : In vitro testing against various bacterial strains showed significant inhibition zones, indicating strong antibacterial properties comparable to standard antibiotics .
    Bacterial StrainZone of Inhibition (mm)
    E. coli10
    S. aureus12
    B. subtilis9
  • Anticancer Activity : A study evaluated its effects on colon carcinoma cells (HCT-15), revealing IC50 values lower than those of conventional chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-11-5-8-13(14(9-11)17(19)20)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZBVQIARMLQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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